molecular formula C6H5ClO2 B124253 4-Chlorocatechol CAS No. 2138-22-9

4-Chlorocatechol

Cat. No.: B124253
CAS No.: 2138-22-9
M. Wt: 144.55 g/mol
InChI Key: WWOBYPKUYODHDG-UHFFFAOYSA-N
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Description

4-Chlorocatechol, also known as 4-chlorobenzene-1,2-diol, is a chlorinated derivative of catechol. It is characterized by the presence of a chloro group at the fourth position of the benzene ring. The molecular formula of this compound is C6H5ClO2, and it has a molecular weight of 144.56 g/mol . This compound is of significant interest due to its applications in various fields, including environmental science and organic synthesis.

Mechanism of Action

Target of Action

4-Chlorocatechol, also known as 4-chlorobenzene-1,2-diol, is a major degradation product of 4-chloro-2-aminophenol . It primarily targets enzymes such as catechol 1,2-dioxygenases and chlorocatechol dioxygenase . These enzymes play a crucial role in the degradation of aromatic compounds, particularly in the context of environmental bioremediation .

Mode of Action

This compound interacts with its target enzymes, catechol 1,2-dioxygenases and chlorocatechol dioxygenase, serving as a substrate . The interaction leads to the cleavage of the aromatic ring of this compound, a key step in the degradation of chloroaromatic compounds .

Biochemical Pathways

The degradation of this compound is part of the modified ortho-pathway . This pathway involves the transformation of chlorocatechols, key intermediates in the aerobic metabolism of toxic chloroaromatics . The process is catalyzed by chlorocatechol 1,2-dioxygenase , leading to downstream effects that contribute to the bioremediation of pollutants .

Result of Action

The action of this compound results in the degradation of chloroaromatic compounds, contributing to the detoxification of pollutants in the environment . The cleavage of the aromatic ring of this compound is a key step in this process .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the presence of other pollutants can affect the degradation process . Additionally, the activity of this compound can be optimized in certain environments, such as the rhizosphere of plants, enhancing its efficacy in bioremediation .

Biochemical Analysis

Biochemical Properties

4-Chlorocatechol is a substrate for enzymes such as catechol 1,2-dioxygenases and chlorocatechol dioxygenase . These enzymes play a crucial role in the biochemical reactions involving this compound. The interactions between this compound and these enzymes are essential for its metabolic functions .

Cellular Effects

In a bacterial consortium enriched in a this compound-containing medium, this compound is utilized as a single carbon source . This suggests that this compound can influence cellular metabolism by serving as a carbon source. It can also affect cell function under a wide pH range, temperature, and in the presence of heavy metals .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with enzymes. For instance, the crystal structure of the this compound 1,2-dioxygenase from Rhodococcus opacus, a Fe(III) ion-containing enzyme, has been solved . This enzyme is involved in the aerobic biodegradation of chloroaromatic compounds . The catalytic nonheme iron(III) ion is bound to the side chains of certain amino acids, and a cocrystallized benzoate ion, bound to the metal center, reveals details on a novel mode of binding of bidentate inhibitors .

Temporal Effects in Laboratory Settings

In laboratory settings, the degradation capacity of this compound has been observed to be retained for an extended period . The 4-aminoantipyrine colorimetric analysis revealed complete mineralization of this compound up to 200 mg/L concentration and followed the zero-order kinetics .

Metabolic Pathways

This compound is involved in xenobiotic degradation pathways . Whole genome sequence analysis has revealed the microbial compositions and functional genes related to these pathways . The identified genes were mapped on the KEGG database to construct the this compound degradation pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chlorocatechol can be synthesized through several methods. One common approach involves the chlorination of catechol. This reaction typically requires a chlorinating agent such as chlorine gas or sodium hypochlorite under controlled conditions to ensure selective chlorination at the fourth position .

Industrial Production Methods: In industrial settings, this compound is often produced via the chlorination of catechol using chlorine gas in the presence of a catalyst. The reaction is carried out in a solvent such as acetic acid, and the temperature is maintained between 0°C and 25°C to achieve high yields and selectivity .

Chemical Reactions Analysis

Types of Reactions: 4-Chlorocatechol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Sodium hydroxide, ammonia.

Major Products Formed:

    Oxidation: this compound-1,2-dione.

    Reduction: 4-chlorocyclohexane-1,2-diol.

    Substitution: 4-hydroxycatechol, 4-aminocatechol.

Comparison with Similar Compounds

    Catechol: The non-chlorinated parent compound of 4-Chlorocatechol.

    4-Chlorophenol: A structurally similar compound with a chloro group at the fourth position but lacking the diol functionality.

    4-Chlororesorcinol: Another chlorinated diol with the chloro group at the fourth position but with hydroxyl groups at the first and third positions.

Uniqueness of this compound: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo selective oxidation, reduction, and substitution reactions makes it a valuable intermediate in organic synthesis and environmental remediation .

Properties

IUPAC Name

4-chlorobenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H5ClO2/c7-4-1-2-5(8)6(9)3-4/h1-3,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWOBYPKUYODHDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7022176
Record name 4-Chlorocatechol
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Molecular Weight

144.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name 4-Chlorocatechol
Source Human Metabolome Database (HMDB)
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CAS No.

2138-22-9
Record name 4-Chlorocatechol
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Record name 4-Chlorocatechol
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Record name 4-Chlorocatechol
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Record name 4-chloropyrocatechol
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Record name 4-CHLOROCATECHOL
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Record name 4-Chlorocatechol
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

90.5 °C
Record name 4-Chlorocatechol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041810
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

For example, chlorination of catechol with either chlorine or sulfuryl chloride, Berichte 44, 2182 (1911), C.A. 5, 3433 (1911) gives 4-chlorocatechol as the major product, whereas excess halogen yields the 4,5-dichlorocatechol. ##STR14##
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 4-Chlorocatechol formed in the environment?

A1: this compound is not naturally occurring and is primarily formed as a metabolite during the microbial breakdown of certain pollutants. For instance, bacteria like Pseudomonas cepacia P166 metabolize monochlorobiphenyls into chlorobenzoates, which are then transformed into chlorocatechols, including this compound []. Similarly, Azotobacter sp. GP1 converts 4-chlorophenol to this compound under cometabolic conditions [, ].

Q2: What are the major metabolic pathways for this compound degradation?

A2: this compound can be degraded via different pathways:

  • Ortho-cleavage pathway: This common route involves the enzyme catechol 1,2-dioxygenase, leading to the formation of cis,cis-muconic acid and 3-chloro-cis,cis-muconic acid [].
  • Modified ortho-cleavage pathway: This pathway, utilized by certain bacteria like Rhodococcus opacus 1CP, involves a specific this compound 1,2-dioxygenase and ultimately leads to the formation of maleylacetate [, ].
  • Meta-cleavage pathway: This pathway utilizes catechol 2,3-dioxygenase, producing 5-chloro-2-hydroxymuconic semialdehyde as a key intermediate. This pathway was observed in organisms like Azotobacter sp. GP1 and Diaphorobacter PCA039 [, , ].

Q3: Why is the accumulation of this compound during biodegradation a concern?

A3: While this compound is an intermediate in the degradation of certain pollutants, its accumulation can be problematic. This is because its further degradation by the 3-oxoadipate pathway can lead to the formation of protoanemonin [, ]. Protoanemonin is a naturally occurring antibiotic that exhibits toxicity towards various microorganisms and can hinder the biodegradation process itself.

Q4: Does the presence of other compounds influence this compound degradation?

A4: Yes, the presence of other compounds can influence the degradation of this compound. For example, the presence of aniline was found to impact the degradation of 4-chloroaniline, leading to the accumulation of this compound, likely due to the preferential utilization of aniline by the bacterial consortium []. In another instance, the co-metabolism of monochlorophenols with 2,4-dichlorophenol was found to enhance the degradation of the latter, indicating the potential for synergistic effects in mixed substrate environments [].

Q5: How does this compound interact with enzymes involved in its degradation?

A5: this compound interacts with specific enzymes, particularly dioxygenases, that catalyze the ring cleavage step during its degradation. The interaction is influenced by the enzyme's structure and affinity for the substrate. For instance, catechol 1,2-dioxygenase from a soil-derived bacterial consortium showed a lower conversion rate for this compound compared to catechol, suggesting a preference for the non-chlorinated substrate [].

Q6: How does the chlorine substituent in this compound affect its interaction with enzymes?

A6: The chlorine substituent can impact enzyme activity and specificity. For example, the muconate cycloisomerase from Pseudomonas sp. strain MT1 exhibits high specificity for 3-chloromuconate, an intermediate formed during this compound degradation, and shows negligible activity towards non-chlorinated muconate []. This highlights the evolution of specific enzymes tailored for the degradation of chlorinated compounds.

Q7: What are the toxicological concerns associated with this compound?

A7: While this compound itself may not be highly toxic, its transformation product, protoanemonin, formed by certain bacterial enzymes, exhibits antimicrobial properties [, ]. This raises concerns about potential disruptions in microbial communities and ecological imbalances in contaminated environments.

Q8: What are some common analytical methods for detecting and quantifying this compound?

A8: Several analytical techniques are employed for the detection and quantification of this compound, including:

  • High-performance liquid chromatography (HPLC): This technique, coupled with UV detection, enables the separation and quantification of this compound in various matrices, including bacterial cultures and environmental samples [, ].
  • Gas chromatography-mass spectrometry (GC-MS): This technique provides high sensitivity and selectivity for the identification and quantification of this compound and its metabolites in complex mixtures [, ].
  • Thin-layer chromatography (TLC): This technique, combined with absorptiometry, has been used for the detection of this compound in urine samples as a biomarker of chlorobenzene exposure [].

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